3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Description
Properties
IUPAC Name |
3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-14(2)12-9-15(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGZXCLOGOBTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc Chloride–Potassium Borohydride System
The most widely documented method involves reducing the ketone intermediate, (1S,5R)-3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-one, using potassium borohydride (KBH₄) and zinc chloride (ZnCl₂) in tetrahydrofuran (THF).
Procedure :
-
Reaction Setup : Dissolve the ketone (50.00 g, 0.23 mol) in THF (500 mL) and cool to 0°C.
-
Additives : Introduce ZnCl₂ (63.37 g, 0.46 mol) followed by gradual addition of KBH₄ (37.22 g, 0.69 mol).
-
Stirring : React at room temperature for 3 hours.
-
Workup : Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate to yield the product as a light yellow liquid.
Key Data :
-
Conditions : Ambient temperature, no high-pressure equipment required.
Mechanistic Insight :
ZnCl₂ acts as a Lewis acid, polarizing the carbonyl group to facilitate borohydride attack. The stereochemistry of the bicyclic system is preserved due to the rigid transition state.
Alternative Reduction Strategies
Sodium Borohydride–BF₃·Et₂O System
A modified approach employs sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) for carbonyl reduction.
Procedure :
-
Cooling : Suspend the ketone in dry THF at -30°C.
-
Reduction : Add NaBH₄ (1.64 g, 43.16 mmol) followed by BF₃·Et₂O (43.16 mmol).
-
Heating : Stir at 40–50°C for 7–8 hours.
-
Isolation : Distill THF, quench excess NaBH₄ with methanol, and extract with toluene.
Key Data :
Cyclization Routes to the Bicyclic Core
From 3,3-Dimethyl-4-pentenoic Acid
A multistep synthesis starting from 3,3-dimethyl-4-pentenoic acid constructs the bicyclic framework before introducing the benzyl group.
Steps :
-
Halogenation : React with N-bromosuccinimide (NBS) and potassium peroxymonosulfate to form 5-(bromomethyl)-4,4-dimethyldihydrofuran-2(3H)-one.
-
Amidation : Treat with benzylamine to install the benzyl group.
-
Cyclization : Intramolecular nucleophilic substitution forms the azabicyclo[3.1.0]hexane core.
Key Data :
-
Challenges : Requires meticulous control of halogenation and cyclization temperatures.
Comparative Analysis of Methods
Critical Process Parameters
Temperature Control
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane serves as a crucial intermediate in the synthesis of antiviral medications:
- Boceprevir : A protease inhibitor used for treating hepatitis C, where this compound plays a role in inhibiting viral replication by targeting viral proteases.
- PF-07321332 : An oral medication for COVID-19 that also utilizes this compound in its synthesis, demonstrating its relevance in contemporary therapeutic development.
Research indicates that this compound exhibits significant biological activity:
- Enzyme Modulation : It acts as a modulator of enzyme activity, influencing biochemical pathways related to viral replication.
- Cellular Effects : The compound's interaction with cellular proteins and enzymes can lead to altered gene expression and metabolic processes in infected cells.
Industrial Applications
The derivatives of this compound are utilized in various industrial processes:
- Pharmaceutical Manufacturing : Its derivatives are essential for the production of various pharmaceutical agents beyond antiviral drugs.
- Chemical Synthesis : The compound serves as a building block for synthesizing complex organic molecules, contributing to advancements in organic chemistry.
Case Study 1: Development of Antiviral Agents
A study highlighted the use of this compound in synthesizing boceprevir, demonstrating its effectiveness as an antiviral agent against hepatitis C virus (HCV). The compound was shown to inhibit HCV replication through targeted protease inhibition, significantly impacting treatment protocols.
Case Study 2: COVID-19 Therapeutics
Recent research has focused on the role of this compound in developing PF-07321332, an oral therapeutic for COVID-19. The synthesis process highlighted the efficiency and effectiveness of using this compound as an intermediate, showcasing its potential in addressing urgent public health challenges.
Comparison with Related Compounds
The unique structure of this compound differentiates it from similar bicyclic compounds:
| Compound Name | Structural Features | Applications |
|---|---|---|
| 3-Azabicyclo[3.1.0]hexane | Lacks dimethyl groups | Limited reactivity |
| 2-Carboxy-3-azabicyclo[3.1.0]hexane | Contains additional carboxylate group | Altered chemical behavior |
Mechanism of Action
The mechanism of action of 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, in the case of boceprevir, it acts as a protease inhibitor, binding to the active site of the hepatitis C virus protease and preventing the cleavage of viral polyproteins, thereby inhibiting viral replication . Similarly, in pf-07321332, it targets the main protease of the SARS-CoV-2 virus, blocking its activity and reducing viral load .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations :
- Benzyl Substitution : The 3-benzyl group in the target compound enhances lipophilicity, which may improve membrane permeability but could reduce solubility and metabolic stability compared to nirmatrelvir’s trifluoroacetamide group .
- Role of 6,6-Dimethyl Groups : These substituents rigidify the bicyclic core, optimizing binding to protease active sites (e.g., Mpro S2 pocket) in both HCV and SARS-CoV-2 inhibitors .
- Metabolism: Non-benzylated analogs like 6,6-dimethyl-3-azabicyclo[3.1.0]hexane are prone to CYP3A4-mediated oxidation, whereas benzylated derivatives may undergo alternative pathways (e.g., glucuronidation) .
Biological Activity
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, which have been explored in recent studies.
- Molecular Formula : C14H19N
- Molecular Weight : 201.307 g/mol
- CAS Number : 1037559-68-4
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines and its role as a potential inhibitor of viral proteases.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly squamous carcinoma cells (A431) and fibroblast cells (3T3). The following table summarizes the IC50 values observed in various assays:
| Cell Line | IC50 Value (µg/mL) | Selectivity |
|---|---|---|
| A431 | 20 - 49 | High |
| HaCaT | 30 - 47 | Moderate |
| 3T3 | >250 | Low |
| HeLa | 195 | Moderate |
| MCF-7 | Not specified | N/A |
These results indicate that this compound may be a promising candidate for further development as an anti-cancer agent due to its selective toxicity towards tumor cells while sparing normal fibroblast cells .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was supported by assays that demonstrated increased levels of apoptotic markers in treated A431 cells compared to controls .
Case Studies and Research Findings
- Cytotoxicity Against Squamous Carcinoma Cells : A study conducted on A431 cells showed that treatment with the compound resulted in a significant decrease in cell viability, indicating its potential as a therapeutic agent against skin cancers .
- Viral Protease Inhibition : The compound has also been identified as a key intermediate for developing inhibitors targeting the hepatitis C virus (HCV) protease. This suggests a dual functionality where it may serve both as an anticancer and antiviral agent .
Hemocompatibility Studies
Hemocompatibility studies indicated low hemolysis rates at concentrations up to 80 µg/mL, suggesting that the compound may be safe for use in vivo without significant adverse effects on blood components .
Q & A
Q. How do enzymatic assays differentiate the activity of this compound from structurally related amines?
- Answer : Cold-adapted monoamine oxidases (e.g., MAO P3 from Pseudogymnoascus sp.) exhibit 100% oxidation efficiency for this compound, compared to <30% for simpler amines like sec-butylamine. Activity correlates with the compound’s strained bicyclic structure, which lowers the activation energy for enzymatic desymmetrization .
Methodological Considerations
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, protease isoforms). Standardized protocols, such as time-resolved crystallography for M inhibition studies, coupled with orthogonal assays (e.g., surface plasmon resonance), validate target engagement . Meta-analyses of structure-activity relationships (SAR) across related bicyclic amines further clarify mechanistic outliers .
Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
